molecular formula C13H4Cl2F6O B14074888 1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene

1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene

Cat. No.: B14074888
M. Wt: 361.06 g/mol
InChI Key: QSOXNAJDDFQOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene is a complex organic compound characterized by multiple halogen substitutions on a benzene ring. This compound is notable for its unique chemical structure, which includes chlorine, fluorine, and trifluoromethyl groups. These substitutions impart distinct physical and chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene typically involves multiple steps, including halogenation and nucleophilic substitution reactions. One common method involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 1,3-dichloro-5-fluorobenzene under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene exerts its effects is primarily through its interactions with other molecules. The presence of multiple halogen atoms can influence its binding affinity and specificity towards various molecular targets. These interactions can modulate biological pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-(trifluoromethyl)benzene
  • 4,5-Dichloro-2,2-difluoro-1,3-dioxole
  • Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene

Uniqueness

1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene is unique due to the specific arrangement and combination of halogen atoms and functional groups. This unique structure imparts distinct physical and chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds .

Properties

Molecular Formula

C13H4Cl2F6O

Molecular Weight

361.06 g/mol

IUPAC Name

1,3-dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene

InChI

InChI=1S/C13H4Cl2F6O/c14-7-3-6(16)4-8(15)11(7)22-12-9(17)1-5(2-10(12)18)13(19,20)21/h1-4H

InChI Key

QSOXNAJDDFQOAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Cl)F)Cl)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.